1-Phenyldecane-1,3-dione

Description

Overview of β-Diketones in Chemical Research

β-Diketones, also known as 1,3-diketones, represent a highly significant class of organic compounds in the field of chemical research. ijpras.com Their structure, which features two carbonyl groups separated by a single methylene (B1212753) carbon, is the source of their unique chemical properties and wide-ranging utility. icm.edu.pl A crucial characteristic of β-diketones is their existence in a state of equilibrium between two tautomeric forms: the diketo form and the enol form. nih.gov This keto-enol tautomerism is typically dominated by the enol form, which is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding, creating a resonant structure. icm.edu.plnih.gov

The synthesis of β-diketones has been an area of considerable interest for organic chemists. mdpi.comresearchgate.net The most traditional and enduring method for their preparation is the Claisen condensation, a carbon-carbon bond-forming reaction first described by Rainer Ludwig Claisen in 1887. wikipedia.org This reaction typically involves the condensation of an ester with a ketone in the presence of a strong base to form the β-diketone structure. wikipedia.orgbohrium.com Over the years, numerous modifications and alternative methods have been developed to improve yield, selectivity, and experimental simplicity. ijpras.combohrium.com

The versatile reactivity of β-diketones makes them valuable intermediates in the synthesis of a wide array of other molecules. mdpi.com They are frequently used as key building blocks for constructing various heterocyclic compounds, such as pyrazoles and isoxazoles. ijpras.com Furthermore, the enolate form of β-diketones is a potent nucleophile, enabling their participation in various carbon-carbon bond-forming reactions. mdpi.com Beyond their role in synthesis, β-diketones are renowned for their ability to act as chelating ligands. The deprotonated enol form, known as a β-diketonate, can coordinate with a vast number of metal ions, forming stable complexes. icm.edu.plmdpi.com This property is exploited in diverse areas, including coordination chemistry, the development of catalysts for reactions like oxidation and polymerization, and in analytical applications such as the solvent extraction of metals. icm.edu.plmdpi.combeilstein-journals.org

Rationale for Focused Research on 1-Phenyldecane-1,3-dione

This compound is a specific β-diketone that has garnered focused research interest due to its distinct structural features and resulting applications. The compound consists of a phenyl group and a heptyl group attached to the carbonyl carbons of the diketone framework, giving it a unique balance of hydrophobic and hydrophilic properties. This structural arrangement is key to its utility in various chemical processes.

A primary driver for research into this compound is its significant role in hydrometallurgy. It has been identified as the pure active component of the commercial solvent extraction reagent LIX 54, which is used for the selective extraction of copper from ammoniacal aqueous solutions. researchgate.net Its effectiveness as a chelating agent allows it to form complexes with metal ions, facilitating their separation and purification. tandfonline.com Studies have explored its use, often in combination with other reagents, for the efficient extraction of copper from various media, including chloride solutions. tandfonline.com

Beyond its application in metal extraction, this compound serves as a valuable organic intermediate in synthetic chemistry. lookchem.com Its molecular structure allows it to be a precursor in the synthesis of more complex molecules, including potential pharmaceutical products. lookchem.com Researchers utilize it as a model compound in chemical studies to investigate reaction mechanisms and explore its potential in creating new organic materials. lookchem.com The keto-enol tautomerism of this compound has also been a subject of spectroscopic study, with investigations using techniques like NMR and UV-Vis spectroscopy to quantify the tautomeric equilibrium in different solvents. researchgate.net

Historical Context of this compound Research

The study of β-diketones as a chemical class dates back to the 19th century, with the foundational work on their synthesis and reactivity laying the groundwork for future research. A pivotal moment in this history was the discovery of the Claisen condensation in 1887, which provided the first reliable and general method for synthesizing these compounds. wikipedia.org In the early 20th century, research efforts were largely concentrated on understanding the phenomenon of tautomerism, with scientists seeking to elucidate the factors that influence the equilibrium between the keto and enol forms.

Specific research focusing on this compound is more recent and is closely tied to its industrial application. A significant milestone was its identification as the active ingredient in the Henkel Corporation's LIX 54 reagent, a product developed for copper extraction. researchgate.net This discovery spurred further investigation into its coordination chemistry and its efficacy as a metal extractant. Research published in the latter half of the 20th century detailed its structural properties and its behavior in solvent extraction systems, confirming its identity as 1-phenyl-1,3-decanedione through elemental analysis and various spectroscopic methods (¹H-NMR, IR, MS). researchgate.net These studies also delved into the synergistic effects observed when it is used in mixtures with other extractants for the recovery of copper, highlighting its importance in industrial chemical processes. researchgate.nettandfonline.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 1-Phenyl-1,3-decanedione, Benzoylcapryloylmethane, Octanoyl benzoyl methane (B114726) nbinno.com |

| Molecular Formula | C₁₆H₂₂O₂ chemicalbook.com |

| Molecular Weight | 246.34 g/mol chemicalbook.com |

| CAS Registry Number | 68892-13-7 chemicalbook.com |

| Physical Appearance | Clear, colorless liquid lookchem.com |

| Boiling Point | 357.2 °C at 760 mmHg lookchem.comnbinno.com |

| Density | 0.984 g/cm³ lookchem.com |

Table 2: Key Milestones in β-Diketone Research

| Year | Development | Significance |

|---|---|---|

| 1887 | Claisen condensation first described by Rainer Ludwig Claisen. wikipedia.org | Enabled the systematic synthesis of β-keto esters and β-diketones, opening the door to widespread study. wikipedia.org |

| Early 20th Century | Intensive studies on keto-enol tautomerism. | Elucidated the fundamental equilibrium dynamics that govern the reactivity and properties of β-diketones. |

| 1950 | Synthesis of 2-thenoyltrifluoroacetone (B1682245) (Htta). beilstein-journals.orgd-nb.info | Led to the industrial-scale use of a fluorinated β-diketone as a highly effective extractant in nuclear fuel separation. beilstein-journals.orgd-nb.info |

| Mid-20th Century | Rise of β-diketonates in coordination chemistry. icm.edu.pl | Established β-diketones as versatile ligands for a wide range of metals, leading to applications in catalysis and materials science. icm.edu.pl |

| Late 20th Century | Identification of this compound as the active component of LIX 54. researchgate.net | Highlighted the industrial application of a specific long-chain β-diketone in hydrometallurgy for copper extraction. researchgate.net |

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₁₆H₂₂O₂ | 68892-13-7 |

| 2-Thenoyltrifluoroacetone | C₈H₅F₃O₂S | 326-91-0 |

| Acetophenone (B1666503) | C₈H₈O | 98-86-2 |

| Copper | Cu | 7440-50-8 |

| Decanoic acid | C₁₀H₂₀O₂ | 334-48-5 |

| Isoxazole | C₃H₃NO | 288-14-2 |

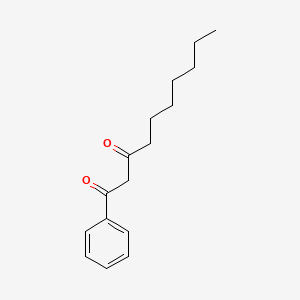

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyldecane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-2-3-4-5-9-12-15(17)13-16(18)14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQULAPKPYIHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7071810 | |

| Record name | 1,3-Decanedione, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7071810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | 1,3-Decanedione, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68892-13-7 | |

| Record name | 1-Phenyl-1,3-decanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68892-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Decanedione, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Decanedione, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Decanedione, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7071810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyldecane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenyldecane 1,3 Dione

Classical Synthesis via Claisen Condensation

The most prominent and classical method for synthesizing 1-Phenyldecane-1,3-dione is the Claisen condensation. This reaction facilitates the formation of a carbon-carbon bond between a ketone and an ester in the presence of a strong base, yielding a β-diketone. wikipedia.org Specifically, the synthesis of this compound involves a mixed (or crossed) Claisen condensation, as it utilizes two different carbonyl compounds: an ester of decanoic acid and acetophenone (B1666503). alfa-chemistry.comlibretexts.org

The crossed Claisen condensation for this compound involves the reaction of an enolizable ketone (acetophenone) with a non-enolizable or less reactive ester partner (an ester of decanoic acid, such as ethyl decanoate). alfa-chemistry.comlibretexts.org Acetophenone serves as the nucleophilic component after being deprotonated at its α-carbon, while the decanoate (B1226879) ester acts as the electrophilic acylating agent. libretexts.org

A critical aspect of the reaction's stoichiometry is the requirement of at least one full equivalent of a strong base. wikipedia.org This is because the resulting β-diketone product is significantly more acidic than the starting ketone or alcohol byproducts. masterorganicchemistry.com The base deprotonates the methylene (B1212753) group flanked by the two carbonyls in the product, forming a stable enolate. This final, thermodynamically favorable deprotonation step drives the reaction equilibrium towards the product. wikipedia.orgyoutube.com An acidic workup is subsequently required to neutralize the enolate and isolate the final, neutral β-diketone. youtube.com

Interactive Data Table: Reactants and Stoichiometry Select a reactant from the dropdown to see its role and typical stoichiometric requirement.

The mechanism for the formation of this compound via Claisen condensation proceeds through several distinct steps:

Enolate Formation: A strong alkoxide base, such as sodium ethoxide, removes an acidic α-proton from acetophenone. This deprotonation generates a resonance-stabilized enolate ion, which serves as the key nucleophile in the reaction. libretexts.orgyoutube.com

Nucleophilic Attack: The newly formed acetophenone enolate attacks the electrophilic carbonyl carbon of the ethyl decanoate ester. This addition step results in the formation of a tetrahedral alkoxide intermediate. libretexts.org

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by eliminating the alkoxy group (ethoxide), which is a competent leaving group. This addition-elimination sequence is a form of nucleophilic acyl substitution and yields the desired β-diketone, this compound. libretexts.orgyoutube.com

Deprotonation of the Product: The ethoxide generated in the previous step immediately deprotonates the highly acidic proton on the carbon atom situated between the two carbonyl groups of the this compound product. youtube.com This step is essentially irreversible and is the thermodynamic driving force for the entire reaction sequence. wikipedia.orgmasterorganicchemistry.com

Protonation (Acidic Workup): In the final step of the synthesis, an aqueous acid (such as dilute sulfuric or hydrochloric acid) is added to the reaction mixture. This workup neutralizes the remaining base and protonates the resonance-stabilized enolate of the product, yielding the final neutral this compound. wikipedia.orgyoutube.com

The success and efficiency of the Claisen condensation are highly dependent on the careful control of several experimental parameters. Optimization is key to achieving high yields and purity. researchgate.net

The primary reagents for this synthesis are an ester of decanoic acid and acetophenone. alfa-chemistry.com The purity of these starting materials is paramount, as impurities can lead to undesired side reactions and complicate the purification of the final product.

For the ester component, ethyl decanoate or methyl decanoate are commonly employed. wikipedia.orgalfa-chemistry.com It is beneficial to match the alkoxide base to the alkoxy group of the ester (e.g., sodium ethoxide with ethyl decanoate). youtube.com This precaution prevents transesterification, a side reaction where the base exchanges with the ester's alkoxy group, which would lead to a mixture of products. wikipedia.orgyoutube.com Acetophenone is chosen as the enolizable partner due to the acidity of its α-protons, which are activated by the adjacent phenyl ring and carbonyl group.

In the context of the Claisen condensation, the "catalyst" is a strong base that is consumed stoichiometrically and is therefore technically a reagent. wikipedia.org Common bases used for this transformation include sodium ethoxide (NaOEt), sodium methoxide (B1231860) (NaOMe), and sodium hydride (NaH). masterorganicchemistry.comlookchem.com

The concentration of the base is a critical parameter. A stoichiometric amount (at least one equivalent relative to the limiting reagent) is necessary to drive the reaction to completion by deprotonating the final β-diketone product. wikipedia.org Using a substoichiometric amount of base will result in a poor yield, as the reaction equilibrium will not sufficiently favor the products. Conversely, using a large excess of base is generally unnecessary and can promote side reactions.

Interactive Data Table: Effect of Base on Condensation Reactions This table provides a general overview of common bases used in Claisen condensations and their characteristics.

The solvent must be inert to the strong base and should effectively dissolve the reactants. Often, the solvent of choice is the alcohol corresponding to the alkoxide base and ester (e.g., absolute ethanol (B145695) when using sodium ethoxide and ethyl decanoate). youtube.com This prevents transesterification issues. Alternatively, aprotic solvents such as toluene (B28343), tetrahydrofuran (B95107) (THF), or diethyl ether can be used, particularly when a base like sodium hydride is employed. lookchem.com

Interactive Data Table: Solvent Selection for Claisen Condensation This table summarizes suitable solvents and the rationale for their use in the synthesis.

Optimization of Reaction Conditions and Parameters

Temperature and Pressure Control for Yield Enhancement

In the conventional synthesis of this compound, primarily achieved through a Claisen condensation reaction, the precise control of temperature and pressure is paramount for maximizing product yield and purity. This reaction typically involves the base-catalyzed condensation of acetophenone and a decanoic acid derivative.

The reaction is generally conducted under reflux conditions, which implies heating the reaction mixture to its boiling point to accelerate the reaction rate. The temperature is maintained around 70–80 °C, a range that facilitates the formation of the β-diketone structure without promoting significant degradation or side-product formation. On an industrial scale, this process is carried out in large-scale reactors where temperature and pressure are meticulously controlled to ensure consistent and optimal outcomes.

Yield and Purity Analysis of Synthesized this compound

The yield of this compound from traditional Claisen condensation can be quite high, with some optimized methods reporting yields greater than 90%. Following the reaction, purification is crucial to isolate the compound at a high degree of purity. Standard purification techniques include distillation and recrystallization.

Purity analysis is typically performed using a combination of spectroscopic and chromatographic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and assess the purity of the final product. For instance, HPLC is a suitable method for substances with a log KOW (octanol-water partition coefficient) in the range of 0 to 6, and can be extended for compounds with higher values. service.gov.ukbldpharm.com The log KOW for this compound has been determined to be 6.5 according to OECD Guideline 117, indicating its lipophilic nature. service.gov.uk

Below is a table summarizing the yield and purity analysis techniques for this compound.

| Parameter | Details |

| Synthetic Method | Claisen Condensation |

| Reported Yield | >90% (in optimized conditions) |

| Purification Methods | Distillation, Recrystallization |

| Purity Analysis | NMR, HPLC, LC-MS bldpharm.com |

Modern and Alternative Synthetic Routes

In addition to the classical Claisen condensation, several modern and alternative synthetic routes have been explored for the production of this compound and related diketones. These methods often focus on improving efficiency, reducing environmental impact, and accessing novel structural variations.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. A patented method describes the use of microwave irradiation to enhance the efficiency of the Claisen condensation for producing β-diketones. This technique involves heating the reaction mixture of a carbonyl compound and a strong base to its boiling point under microwave irradiation, followed by the addition of the second carbonyl compound. The benefits of this approach include significantly reduced reaction times and improved yields, with some reports claiming yields greater than 95%. The enhanced control over reaction parameters offered by microwave synthesis contributes to higher product purity.

Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of 1,3-diketones. Research has identified a type III polyketide synthase (PKS) from Huperzia serrata, designated as HsPKS3, which can catalyze the formation of 1,3-diketones, including structures related to this compound. This enzymatic method operates under mild, aqueous conditions at ambient temperature, offering high substrate tolerance and selectivity. While this approach is promising for producing structurally diverse diketones in an environmentally friendly manner, its industrial scalability is still under development. The use of microorganisms like Rhodococcus species, known for producing biosurfactants and other valuable compounds, also points towards the potential of biotechnological production routes. nih.gov

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. For diketones, this includes the development of environmentally benign synthetic methodologies that avoid or reduce the use of hazardous solvents. mdpi.com Strategies such as performing reactions in water or under solvent-free conditions are being explored. mdpi.com For instance, the use of sonication in water has been shown to lead to high reaction yields for some diketone syntheses. mdpi.com Mechanochemistry, which involves conducting reactions by grinding solids together, often with a catalyst but without a solvent, is another promising green alternative. mdpi.com While the production of 1,3-diketones can sometimes involve environmental risks, the search for new, synthetically feasible, and environmentally safe extractants and production methods is an active area of research. nih.gov

Industrial Scale Adaptations and Process Engineering Considerations

Adapting the synthesis of this compound for industrial-scale production requires careful consideration of process engineering principles. The classical Claisen condensation is typically performed in large-scale reactors where precise control over temperature and pressure is crucial for optimizing yield and purity. Post-reaction, industrial-scale purification processes such as distillation and recrystallization are employed to isolate the compound at the desired specification.

For more modern techniques, such as microwave-assisted synthesis, scaling up involves designing and utilizing specialized industrial microwave reactors that can handle large volumes safely and efficiently. The use of microflow systems, which offer precise control over reaction conditions and rapid heat and mass transfer, is another process engineering approach that could be applied to the synthesis of diketones, potentially improving yield and safety.

The following table compares the different synthetic methodologies for this compound and related diketones.

| Method | Reagents/Enzymes | Conditions | Advantages | Limitations |

| Claisen Condensation (Classical) | Acetophenone + Decanoic acid + Strong Base (e.g., NaOEt) | Reflux, ethanol | High yield, well-established | Requires strong base, heating |

| Microwave-Assisted Synthesis | Carbonyl compounds + Strong Base | Microwave irradiation, boiling point | Reduced reaction time, improved yield (>95%) | Requires specialized equipment |

| Enzymatic Synthesis | HsPKS3 enzyme + Carbonyl substrates | Mild aqueous conditions, ambient temperature | Environmentally friendly, high selectivity | Scalability challenges |

| Green Chemistry Approaches | Various | Water, sonication, solvent-free (mechanochemistry) mdpi.com | Reduced environmental impact, safer conditions mdpi.com | May have slower kinetics or require specific catalysts mdpi.com |

Chemical Reactivity and Transformation Pathways of 1 Phenyldecane 1,3 Dione

Oxidation Reactions

The oxidation of 1-phenyldecane-1,3-dione can proceed via several pathways, often involving the cleavage of the carbon-carbon bond between the two carbonyl groups. This reactivity is a hallmark of 1,3-diketones.

Various oxidizing agents can be employed to transform this compound. Strong oxidizing agents are typically required to achieve cleavage of the diketone moiety. Common methods documented for analogous 1,3-diketones include the use of potassium permanganate (B83412) (KMnO₄) in an acidic medium. Another effective method for the oxidative cleavage of 1,3-diketones is aerobic photooxidation, which can be catalyzed by molecular iodine under light irradiation. organic-chemistry.org This approach is noted for its mild conditions and use of environmentally benign reagents. organic-chemistry.org Additionally, hypervalent iodine reagents, such as PhI(OAc)₂, have been used for the oxidative cleavage of 1,3-diketones to form acyl azides in a metal-free process. acs.org

More modern and environmentally conscious methods include the use of Oxone in an aqueous medium, although a study reporting its efficacy with AlCl₃ was later retracted due to issues with reproducibility. organic-chemistry.org Photocatalytic methods using organic dyes under visible light have also been developed for the aerobic oxidative cleavage of 1,3-diketones. bohrium.com

Table 1: Reagents for Oxidation of 1,3-Diketones

| Reagent/System | Reaction Conditions | Product Type |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Acidic medium | Carboxylic Acids |

| Iodine (I₂) / O₂ | Light irradiation (e.g., high-pressure mercury lamp), ethyl acetate | Carboxylic Acids organic-chemistry.org |

| PhI(OAc)₂ / TMSN₃ | Metal-free conditions | Acyl Azides acs.org |

| Organic Dye Photocatalyst | Visible light, aerobic conditions | 1,2-Diketones and (Z)-1,4-Enediones bohrium.com |

The oxidative cleavage of this compound typically results in the formation of carboxylic acids. organic-chemistry.org Specifically, the reaction can yield benzoic acid from the benzoyl portion and nonanoic acid from the decanoyl portion, following the cleavage of the C-C bond between the carbonyls and subsequent oxidation. The identity of these products is confirmed through standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which allow for the unambiguous determination of their molecular structures. In some documented cases with similar diketones, intermediates such as triketones and benzil (B1666583) have been observed during the reaction pathway to the final carboxylic acid products. organic-chemistry.org

Reduction Reactions

The carbonyl groups of this compound are susceptible to reduction, leading primarily to the formation of diols. The choice of reducing agent and reaction conditions determines the extent of reduction and the stereochemistry of the resulting products.

The reduction of 1,3-diketones to their corresponding diols is a common transformation in organic synthesis. For this compound, typical reducing agents include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent often used in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. nih.gov For instance, the reduction of a similar compound, lookchem.com-gingerol, which also contains a β-hydroxy ketone moiety, was successfully carried out using NaBH₄ in ethanol to yield the corresponding diols. nih.gov Catalytic hydrogenation using transition metal catalysts is another effective method for the selective reduction of unsaturated ketones. bohrium.com

Table 2: Reagents for Reduction of 1,3-Diketones

| Reductant | Reaction Conditions | Product Type |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature nih.gov | Diols |

| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvent (e.g., THF, Et₂O) | Diols |

| Rhodium(III) Catalysts | Transfer hydrogenation conditions bohrium.com | Saturated Ketones (1,4-reduction) bohrium.com |

The reduction of the two ketone functionalities in this compound yields 1-phenyldecane-1,3-diol. Because the reduction creates two new stereocenters (at C1 and C3), a mixture of diastereomeric diols can be formed. The precise ratio of these diastereomers depends on the reducing agent and the reaction conditions. The characterization of the resulting diol products is performed using spectroscopic methods. Infrared (IR) spectroscopy would show the appearance of a broad hydroxyl (-OH) absorption band and the disappearance of the carbonyl (C=O) stretching frequencies. 1H and 13C NMR spectroscopy, along with mass spectrometry, are used to confirm the structure and purity of the 1-phenyldecane-1,3-diol products. nih.gov

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution, though its reactivity is influenced by the attached diketone substituent. The 1,3-dicarbonyl group acts as an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position. lkouniv.ac.in

Reactions such as nitration are typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the deactivated benzene (B151609) ring. researchgate.net The expected major product would be 1-(3-nitrophenyl)decane-1,3-dione, with smaller amounts of the ortho and para isomers. masterorganicchemistry.com The deactivating nature of the acyl group protects the ring from further substitution. lkouniv.ac.in Studies on similar aromatic ketones show that the reaction conditions can influence the regioselectivity, but the electron-withdrawing nature of the carbonyl consistently reduces the ring's reactivity compared to unsubstituted benzene. semanticscholar.org

Coordination Chemistry and Metal Complexation of 1 Phenyldecane 1,3 Dione

Chelation Mechanisms with Metal Cations

The chelation process of 1-phenyldecane-1,3-dione with metal cations is a well-defined mechanism rooted in its structural ability to form stable ring structures with the metal ion.

Formation of Six-Membered Metallacycles

A key feature of the coordination of this compound with metal cations is the formation of highly stable six-membered metallacycles. mdpi.comresearchgate.net The deprotonated enol form of the β-diketone acts as a bidentate ligand, where both oxygen atoms coordinate to the metal center. nih.gov This arrangement creates a planar, six-membered ring that includes the metal cation and part of the ligand backbone (O-C-C-C-O). mdpi.comnih.govresearchgate.net This cyclic structure is energetically favorable and contributes significantly to the stability of the resulting metal complex.

Quantum chemical calculations, specifically Density Functional Theory (DFT) modeling, have been employed to study the structure of these complexes with alkali metal cations like Li+, Na+, and K+. mdpi.comnih.gov These studies confirm the formation of six-membered metallacycles and show that the stability of these rings decreases down the group, following the order Li > Na > K. mdpi.comresearchgate.net This preferential binding is attributed to the better geometric fit and stronger electrostatic interactions of the smaller lithium cation within the chelate ring. researchgate.net

Below is a table of calculated bond lengths and angles for the metallacycles formed between this compound and alkali metal cations, illustrating the structural parameters of these six-membered rings.

| Parameter | Complex with Li+ (Ia) | Complex with Na+ (Ib) | Complex with K+ (Ic) |

| Bond Length (Å) | |||

| M-O1 | 1.848 | 2.181 | 2.531 |

| M-O2 | 1.854 | 2.187 | 2.535 |

| Bond Angle (°) | |||

| O1-M-O2 | 102.3 | 87.8 | 74.4 |

| Data sourced from DFT/B3LYP/6-311+G(d,p) calculations. nih.gov |

Enol Tautomerism and Coordination Modes

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. nih.gov The enol form is crucial for metal chelation. nih.gov In this tautomer, a proton shifts from the central carbon atom to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond within the dione (B5365651) framework. The resulting enol is stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the remaining carbonyl oxygen.

It is the deprotonated enolate form that acts as the coordinating ligand. nih.gov The coordination proceeds via a cation-exchange mechanism where the acidic proton of the enol form is replaced by a metal cation. nih.gov The two oxygen atoms of the enolate then coordinate to the metal ion to form the stable six-membered chelate ring. mdpi.com The presence of the phenyl group can further stabilize the enol tautomer through extended conjugation, which favors the formation of the metal complex. stackexchange.com

Complexation with Transition Metals

This compound is widely used in the extraction and separation of various transition metals due to its strong chelating ability. icm.edu.pl

Copper(II) Complexes: Synthesis and Structural Characterization

This compound, the active component in the commercial extractant LIX 54, readily forms complexes with copper(II). icm.edu.plresearchgate.net The synthesis of the copper(II) complex typically involves a solvent extraction process where an organic solution of the ligand is mixed with an aqueous solution containing Cu(II) ions. researchgate.net The resulting complex, bis(1-phenyldecane-1,3-dionato)copper(II), is a neutral, square-planar coordination compound.

Complexation with Other D-Block Elements (e.g., Ni(II), Zn(II), Cd(II), Co(II), Mn(II), Mg(II))

This compound is an effective extractant for a range of divalent d-block metal ions. It has been investigated for the separation of zinc(II), cadmium(II), nickel(II), cobalt(II), manganese(II), and magnesium(II). icm.edu.plmdpi.com Its utility in separating zinc from chloride solutions involves a mechanism where zinc ions are transferred from a solvate or ion pair into the stable chelate complex with the β-diketone. researchgate.net

The efficiency of extraction is pH-dependent. For instance, studies on the extraction of various metal sulfates show that Cu(II) is extracted at a much lower pH than other ions like Co(II), Ni(II), Zn(II), Mn(II), and Cd(II). The extraction pH for these latter ions is generally around 5.5–6.0 when using LIX 54-100. icm.edu.pl This difference in extraction behavior allows for the selective separation of copper from other transition metals. This compound has been noted as a particularly good carrier for the separation of zinc ions in polymer inclusion membranes. mdpi.com

Stability Constants and Thermodynamic Parameters of Metal-1-Phenyldecane-1,3-dione Complexes

The stability of the metal complexes formed with this compound is a critical factor in its application for metal separation. The equilibrium constants for the extraction process provide a quantitative measure of this stability. For the extraction of copper(II) from a nitrate (B79036) medium using a solution of the ligand (HR) in toluene (B28343), the following equilibrium reactions and constants have been determined:

| Reaction | Equilibrium Constant (log K) |

| Cu²⁺ + 2HR ⇌ CuR₂ + 2H⁺ | -3.01 |

| Cu²⁺ + NO₃⁻ + HR ⇌ Cu(NO₃)R + H⁺ | -0.36 |

| Data from the extraction of Cu(II) from 1.0 mol·dm⁻³ nitrate medium into toluene at 298 K. researchgate.net |

The stability of complexes with divalent metal ions generally follows the Irving-Williams series. While specific stability constants (βn) for all transition metal complexes with this compound are not extensively documented in a single source, data for related β-diketone complexes provide insight. The stability of these complexes is typically high, enabling their effective separation. For example, studies on other β-diketones show high stability constants for complexes with ions like Zn(II), Co(II), and Cu(II). mdpi.com The synergistic extraction of Cu(II) with a mixture of this compound and tri-n-octylphosphine oxide (TOPO) has also been studied, revealing the formation of an even more stable adduct, CuR₂(TOPO), with a formation constant (log β) of 4.51. researchgate.net

Complexation with Lanthanide and Actinide Series Elements

The coordination chemistry of this compound with lanthanide and actinide elements is a field of significant interest, primarily driven by applications in separation science and the development of luminescent materials. This β-diketone acts as a versatile chelating agent, forming stable complexes with these f-block elements.

The synthesis of lanthanide complexes with this compound, often in the presence of a secondary ligand, has been a subject of study. For instance, a terbium(III) β-diketonate complex, [Tb(CPDK3-7)3phen], where CPDK3-7 is 1-(4-(4-propylcyclohexyl)phenyl)decane-1,3-dione and phen is 1,10-phenanthroline, has been synthesized. researchgate.netresearchgate.net This complex was prepared using a melt-processing technique to create a temperature-sensitive luminescent material in the form of a vitrified film. researchgate.netresearchgate.net

The characterization of such complexes relies heavily on spectroscopic methods. nih.gov Infrared (IR) spectroscopy is employed to confirm the coordination of the β-diketone to the lanthanide ion. mdpi.com The shifts in the vibrational frequencies of the C=O and C-O groups in the ligand upon complexation provide evidence of the metal-ligand bond formation. mdpi.com

Photoluminescence spectroscopy is a crucial tool for investigating the optical properties of these complexes. researchgate.net The emission spectra reveal the characteristic narrow-band luminescence of the lanthanide ions, resulting from efficient energy transfer from the ligand to the metal center. researchgate.netresearchgate.net For example, the terbium complex mentioned above exhibits a green narrow-band luminescence corresponding to the ⁵D₄ → ⁷Fⱼ transitions of the Tb³⁺ ion. researchgate.netresearchgate.net The luminescence decay time of these complexes can also be measured and may exhibit temperature dependence. researchgate.netresearchgate.net

The luminescence of lanthanide complexes with this compound and similar β-diketones is a result of an intramolecular energy transfer (IET) process, often referred to as the "antenna effect". researchgate.netuea.ac.uk This process involves several steps:

The organic ligand (the "antenna") absorbs incident light, typically in the UV region, and is excited to a singlet state (S₁). uea.ac.uk

The excited singlet state undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁). uea.ac.uk

Energy is then transferred from the ligand's triplet state to an appropriate accepting energy level of the lanthanide ion. uea.ac.uksemanticscholar.org

The excited lanthanide ion then relaxes through radiative decay, emitting light at its characteristic wavelengths in the visible or near-infrared (NIR) region. uea.ac.uksemanticscholar.org

For efficient energy transfer to occur, the triplet state energy level of the ligand must be suitably positioned above the emissive energy level of the lanthanide ion. semanticscholar.org If the triplet state is too low, the energy transfer will be inefficient. Conversely, if it is too high, back energy transfer from the lanthanide ion to the ligand can occur, quenching the luminescence. researchgate.net

Synergistic Extraction Systems Involving this compound

This compound, the active component in the commercial extractant LIX 54, is utilized in synergistic solvent extraction systems for the separation of metal ions, including lanthanides. mdpi.comjournalssystem.cominformahealthcare.com Synergistic extraction refers to the phenomenon where the extractive capability of a mixture of two extractants is significantly greater than the sum of their individual extraction efficiencies. researchgate.net

Trioctylphosphine (B1581425) oxide (TOPO) is a commonly used synergistic agent in conjunction with β-diketones like this compound. mdpi.comresearchgate.net TOPO is a neutral organophosphorus compound that acts as a Lewis base. mdpi.comgoogle.com In the extraction process, the β-diketone first chelates the metal ion through a cation-exchange mechanism, forming a neutral metal-chelate complex. mdpi.com The role of TOPO is to then coordinate to this neutral complex, forming a more stable and more organophilic adduct. mdpi.comresearchgate.net This adduct formation enhances the distribution of the metal species into the organic phase. mdpi.com The mechanism involves the replacement of water molecules from the coordination sphere of the metal ion by the more basic TOPO molecule. x-mol.com This displacement leads to the formation of a less polar, more easily extractable species. mdpi.comx-mol.com

The synergistic effect of TOPO has been demonstrated in the extraction of various metal ions, including alkali metals and lanthanides. mdpi.comscirp.org The addition of TOPO can significantly improve the extraction efficiency and the separation factors between different metal ions. scirp.org

The mechanism of synergistic extraction involving this compound (represented as HR) and a synergistic agent like TOPO can be described by the formation of mixed-ligand complexes in the organic phase. mdpi.comresearchgate.net The enol form of the β-diketone chelates the metal ion (Mⁿ⁺), releasing protons and forming a neutral complex, MRₙ. mdpi.com This initial complex is then further coordinated by the synergistic agent (S), such as TOPO, to form an adduct, MRₙSₓ. researchgate.net

The general equilibrium for the synergistic extraction can be represented as: Mⁿ⁺(aq) + nHR(org) + xS(org) ⇌ MRₙSₓ(org) + nH⁺(aq)

The formation of this adduct, MRₙSₓ, in the organic phase is responsible for the observed synergistic enhancement. researchgate.net Spectroscopic techniques like FT-IR and NMR, as well as computational methods like DFT, have been used to study the structure of these extracted species and confirm the coordination of both the β-diketone and the synergistic agent to the metal center. mdpi.comresearchgate.net For example, in the extraction of lithium, DFT calculations and spectroscopic data have indicated the formation of a 1:1:1 complex of Li:this compound:TOPO. mdpi.comresearchgate.net

The stability of the formed adducts and, consequently, the extraction efficiency, can be influenced by the nature of the metal ion, the β-diketone, the synergistic agent, and the diluent used in the organic phase.

The efficiency of synergistic extraction systems using this compound is highly dependent on the pH of the aqueous phase. mdpi.com The extraction of metal ions by this β-diketone is a cation-exchange process that involves the release of protons. Therefore, the distribution of the metal between the aqueous and organic phases is a strong function of the hydrogen ion concentration. mdpi.com Generally, as the pH of the aqueous solution increases (i.e., the concentration of H⁺ decreases), the extraction equilibrium shifts to the right, favoring the formation of the metal complex and its extraction into the organic phase. mdpi.comgoogle.com This trend is observed until a certain pH, after which the extraction may decrease due to the formation of non-extractable metal-hydroxo species in the aqueous phase. journalssystem.com

The ionic strength of the aqueous phase can also affect extraction efficiency. Changes in ionic strength can influence the activity coefficients of the species involved in the extraction equilibrium, thereby altering the distribution ratio of the metal ion. In some systems, the nature of the anions present in the aqueous phase (e.g., from the salt used to maintain ionic strength) can also play a role, potentially participating in the formation of the extracted complex. researchgate.netmdpi.com

The following table summarizes the effect of pH on the extraction of selected metal ions using a synergistic system containing a β-diketone and TOPO.

| Metal Ion | β-Diketone System | Effect of Increasing pH | Reference |

| Lithium | This compound/TOPO | Increased extraction | mdpi.com |

| Lithium | Fluorinated β-diketone/TOPO | Increased extraction coefficient over pH 4-9 | google.com |

| Zinc(II) | LIX 54 | Increased extraction up to pH 8 | journalssystem.com |

| Lithium | HTTA/TOPO | Maximum separation factor at pH 6.02 | mdpi.com |

Biological Activities and Biomedical Implications of 1 Phenyldecane 1,3 Dione

Antimicrobial Properties and Mechanisms of Action

Investigations into the biological profile of 1-Phenyldecane-1,3-dione have revealed notable antimicrobial effects against a variety of pathogenic microorganisms. These properties suggest its potential as a candidate for the development of new antibacterial agents.

The antimicrobial efficacy of this compound has been demonstrated against several common bacterial strains. A study investigating its properties showed significant inhibition of bacterial growth. The results, measured by the zone of inhibition, indicate its potential as a natural antimicrobial agent.

Below is a summary of the inhibition zones observed for different bacterial strains when treated with the compound.

| Bacterial Strain | Inhibition Zone (mm) |

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This table is interactive. You can sort and filter the data.

The mechanism of antimicrobial action for this compound is attributed to its interaction with specific molecular targets within the pathogens. A primary proposed mechanism is its function as an enzyme inhibitor. The compound is thought to bind to the active sites of essential bacterial enzymes, thereby blocking their catalytic activity and disrupting vital cellular processes. Furthermore, the presence of a phenyl group in its structure facilitates interactions with aromatic amino acids in bacterial proteins, which can alter protein function and stability, contributing to its antimicrobial effect.

Anti-inflammatory Effects and Pharmacological Pathways

In addition to its antimicrobial capabilities, this compound has demonstrated potential anti-inflammatory effects. Its ability to modulate inflammatory pathways suggests possible applications in managing inflammatory conditions.

In vitro studies have provided evidence for the anti-inflammatory activity of this compound. One such study focused on its ability to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). The results showed a significant decrease in the levels of key inflammatory mediators, indicating a potential role in controlling inflammatory responses.

The table below presents the data from a study on LPS-stimulated macrophages, comparing cytokine levels in control versus treated cells.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

| TNF-alpha | 200 | 120 |

| IL-6 | 150 | 80 |

This table is interactive. You can sort and filter the data.

The cellular and molecular mechanisms underlying the anti-inflammatory effects of this compound are linked to its ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade. The demonstrated reduction in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-6 (IL-6), in response to an inflammatory stimulus like LPS, points to its modulatory effect on immune cells like macrophages. This inhibition of cytokine release is a critical mechanism for dampening the inflammatory response at a molecular level.

Enzyme Inhibition and Protein Interaction Studies

The biological activity of this compound is fundamentally linked to its interactions with proteins and its capacity for enzyme inhibition. Its structure as a β-diketone is crucial to this activity. The compound can act as an effective enzyme inhibitor by binding to the active sites of various enzymes, which blocks their normal catalytic function. This inhibitory action is a key aspect of its observed biological effects.

Moreover, the phenyl group within the molecule plays a significant role in its interaction with proteins. This aromatic moiety can engage with aromatic amino acid residues in protein structures, influencing the protein's conformation, stability, and ultimately, its function. These protein interaction capabilities are central to its broader biological and pharmacological profile.

Binding to Enzyme Active Sites

The biological activity of this compound is linked to its ability to interact with molecular targets within biological systems. A primary mechanism of its action involves functioning as an enzyme inhibitor. This inhibition is achieved by the compound binding to the active sites of specific enzymes, which in turn blocks their normal catalytic function. The β-diketone moiety is a well-known structural feature in compounds that exhibit a range of biological activities, often through enzyme interaction. nih.gov For instance, various β-diketone derivatives have been studied for their inhibitory effects on enzymes like peroxidase. researchgate.net The specific binding affinity and inhibitory potential of this compound would be determined by the precise topology and chemical environment of the enzyme's active site.

Interaction with Aromatic Amino Acids in Proteins

The structure of this compound includes a phenyl group, which confers the ability to engage in specific non-covalent interactions with proteins. This phenyl group can interact with the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's structure. nih.gov These interactions, often taking the form of π-π stacking or hydrophobic interactions, can influence the protein's conformation, stability, and ultimately, its function. The interaction between aromatic amino acids is a known factor in the structure and function of various enzymes. nih.gov The presence and positioning of the phenyl group are therefore critical features that can modulate the biological effects of the compound.

Comparative Biological Activity with Analogous β-Diketones

The biological profile of this compound can be understood more deeply through comparison with analogous β-diketones. The β-dicarbonyl structure is a common scaffold in numerous biologically active compounds, including many natural products. nih.gov The specific activity of these molecules is highly dependent on the nature of the substituents attached to the core β-diketone structure. nih.govmdpi.com

Structure-Activity Relationship Analysis

Structure-activity relationship (SAR) studies on β-diketones reveal critical insights into how molecular modifications translate to changes in biological effects. For many β-diketones, the biological activity is linked to their tautomeric equilibrium, which is the balance between the diketo and enol forms. mdpi.com The enol form is often associated with antioxidant capabilities. nih.gov

Research on various β-diketone analogs has established several key SAR principles:

Substituent Effects: The nature of the groups attached to the β-diketone core significantly influences activity. For example, in a series of ruthenocene-containing β-diketones, substituents that lower the electron density on the metal center, such as trifluoromethyl (CF3), substantially increase cytotoxicity against cancer cell lines. iiarjournals.org

Cooperative Effects: In molecules with multiple bioactive fragments, a cooperative or synergistic effect can be observed. A compound containing both a ruthenocenyl and a ferrocenyl group was found to be more cytotoxic than expected, suggesting the combined effect of the two groups overshadowed other electronic influences. iiarjournals.org

Heterocyclic Analogues: Replacing parts of the core structure with heterocyclic rings can modulate activity. Studies on gingerol derivatives showed that creating pyrazole (B372694) and oxazine (B8389632) analogues from the parent β-diketone structure led to compounds with varying antiplatelet and antioxidant activities. semanticscholar.org

Table 1: Structure-Activity Relationship Insights for β-Diketone Analogs

| Structural Feature/Modification | Observed Effect on Biological Activity | Compound Series Example | Reference |

| Electron-Withdrawing Substituents | Increased cytotoxicity | Ruthenocene-containing β-diketones | iiarjournals.org |

| Combined Bioactive Moieties | Synergistic increase in cytotoxicity | Diferrocenyl β-diketones | iiarjournals.org |

| Aromatic Methoxy Group | Important for antioxidant/antiplatelet activity | 6-Gingerol derivatives | semanticscholar.org |

| Presence of 5-OH Group | Highly unfavorable for activity | 6-Gingerol derivatives | semanticscholar.org |

| Conversion to Heterocycles | Creation of pyrazole and oxazine analogs with distinct bioactivities | Dehydrogingerdiol derivatives | semanticscholar.org |

Influence of Alkyl Chain Length and Phenyl Substitution

The specific substituents on this compound—the long alkyl (decane) chain and the phenyl group—are crucial determinants of its biological activity when compared to other β-diketones.

Influence of Alkyl Chain Length: The length of the alkyl chain attached to the β-diketone core is known to have a significant impact on the physicochemical and biological properties of the molecule.

Physicochemical Properties: In a series of difluoroboron β-diketonate dyes, the length of the alkyl chain (from n=1 to n=18) directly influenced their solid-state photoluminescence and mechanochromic luminescence recovery times. rsc.orgresearchgate.net Generally, recovery time increased with longer alkyl chains. rsc.orgresearchgate.net

Biological Activity: While direct SAR studies on the antimicrobial or cytotoxic effects of varying the alkyl chain of this compound are not detailed in the provided context, studies on other functionalized β-diketones show that lipophilicity, which is modulated by alkyl chain length, is a critical factor in biological activity, affecting cell membrane permeability and interaction with hydrophobic pockets in proteins.

Influence of Phenyl Substitution: The presence of a phenyl group, as opposed to a simple alkyl group like a methyl group, can substantially alter the biological and chemical properties of a β-diketone.

Complex Stability: In a study comparing tris(β-diketones), the replacement of methyl groups with phenyl substituents had a substantial effect on the composition and stability of the metal complexes they formed. researchgate.net

Cytotoxicity: In a series of ruthenocene-containing β-diketones, the compound with a phenyl substituent showed unexpectedly high cytotoxicity that did not fit the trend set by other analogs, indicating a unique contribution from the phenyl group to the compound's biological activity. iiarjournals.org The electron-donating or -withdrawing nature of substituents on the phenyl ring itself can further fine-tune activity; diketones with electron-withdrawing groups on the phenyl ring tend to form in lower yields and slower processes. nih.gov

Table 2: Influence of Structural Groups on β-Diketone Properties

| Structural Feature | Influence | Example System | Reference |

| Increasing Alkyl Chain Length | Increases recovery time for mechanochromic luminescence | Difluoroboron β-diketonates | rsc.orgresearchgate.net |

| Increasing Alkyl Chain Length | Affects crystal packing of complexes | Lanthanide-lithium β-diketonates | mdpi.com |

| Phenyl vs. Methyl Substitution | Substantially affects the composition and stability of metal complexes | Tris(β-diketones) | researchgate.net |

| Phenyl Substitution | Can lead to unexpectedly high cytotoxicity | Ruthenocene-containing β-diketones | iiarjournals.org |

Advanced Analytical Techniques for Characterization and Determination of 1 Phenyldecane 1,3 Dione

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-Phenyldecane-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework of the molecule. Due to keto-enol tautomerism, a characteristic feature of β-diketones, the NMR spectra often show signals for both the keto and the more stable enol form.

In ¹H NMR spectra, the enol tautomer is distinguished by a characteristic proton signal in the range of δ 5.5–6.0 ppm. For a related compound, 10-Bromo-1-phenyldecane-1,3-dione, the enol proton appears as a singlet at 6.17 ppm. kyoto-u.ac.jp The aromatic protons of the phenyl group typically appear as multiplets between δ 7.4 and 7.9 ppm. kyoto-u.ac.jp

¹³C NMR spectroscopy provides insight into the carbon skeleton. The carbonyl carbons of the diketone functionality are particularly noteworthy, with signals appearing around 200 ppm.

Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Table 1: Selected ¹H NMR Data for a Derivative of this compound

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.90-7.87 | m |

| Aromatic Proton | 7.54-7.51 | m |

| Aromatic Protons | 7.47-7.43 | m |

| Enol Proton | 6.17 | s |

| -CH₂- (adjacent to Br) | 3.41 | t |

| -CH₂- (adjacent to C=O) | 2.43 | t |

| -CH₂- | 1.86 | tt |

Data for 10-Bromo-1-phenyldecane-1,3-dione in CDCl₃. kyoto-u.ac.jp

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands for the carbonyl (C=O) and conjugated enol (C=C) stretching vibrations. Strong absorbance around 1700 cm⁻¹ is indicative of the C=O stretch, while the conjugated enol C=C bond typically absorbs near 1600 cm⁻¹. In a study of related aromatic β-diketones, characteristic bands for the phenyl group were observed at 1612, 1585, 1501, and 1485 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of this compound, particularly in its enol form, gives rise to characteristic absorption maxima in the UV-Vis spectrum. For similar aromatic β-diketones, absorption maxima for octahedral and tetrahedral complexes have been observed around 520 nm and 660 nm, respectively, in studies involving metal ion extraction. e3s-conferences.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₁₆H₂₂O₂, corresponding to a molecular weight of 246.34 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. ua.es Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 247.16927 | 160.9 |

| [M+Na]⁺ | 269.15121 | 165.4 |

| [M-H]⁻ | 245.15471 | 163.4 |

| [M+NH₄]⁺ | 264.19581 | 177.9 |

| [M+K]⁺ | 285.12515 | 162.5 |

Data obtained from CCSbase prediction. uni.lu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable method for the analysis of volatile compounds like this compound. It is often used to monitor the progress of its synthesis. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the compound and any impurities. For effective separation, a polar stationary phase is often employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purity assessment of this compound. bldpharm.com The choice of a suitable stationary phase, such as a C18 column, and an appropriate mobile phase allows for the effective separation of the compound from other components. The HPLC method is particularly useful for analyzing non-volatile or thermally labile compounds. A study on the octanol-water partition coefficient of this compound utilized an HPLC method, indicating a log KOW value of 6.5. service.gov.uk

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. While specific, detailed UPLC methods for the routine analysis of this compound are not extensively documented in publicly available literature, the principles of the technique and its successful application to similar compounds, such as other ketones and β-diketones, allow for the description of a robust analytical approach. researchgate.netbldpharm.comsielc.com

Historically, the HPLC analysis of β-diketones has presented challenges, often resulting in poor peak shapes and inadequate resolution on conventional stationary phases. researchgate.net The keto-enol tautomerism of β-diketones can lead to peak splitting or broadening. However, modern mixed-mode stationary phases and the high efficiency of UPLC systems can overcome these issues. researchgate.net For instance, a mixed-mode reversed-phase/strong anion exchange column has been shown to provide good peak shapes for underivatized β-diketones using a gradient method with conventional mobile phases like methanol (B129727) and water with a trifluoroacetic acid (TFA) additive. researchgate.net

A hypothetical UPLC method for this compound would likely employ a reversed-phase column, such as a BEH C18 or a specialized mixed-mode column, with particle sizes of 1.7 µm. nih.gov The mobile phase would typically consist of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous component, often with a small percentage of an acid modifier such as formic acid to ensure good peak shape and ionization for mass spectrometry detection. sielc.comnih.gov

The high-throughput capabilities of UPLC are particularly advantageous, with analysis times often being reduced by as much as 75% compared to conventional HPLC. waters.com A typical UPLC analysis can be completed in a matter of minutes, significantly increasing laboratory productivity. waters.comnih.gov Detection is commonly performed using UV-Vis spectrophotometry or, for greater specificity and sensitivity, tandem mass spectrometry (UPLC-MS/MS). nih.govnih.gov The latter allows for precise quantification and structural confirmation, which is invaluable for complex matrices.

Table 1: Potential UPLC Method Parameters for this compound Analysis

| Parameter | Value/Type | Source(s) |

| System | ACQUITY UPLC or similar | nih.govwaters.com |

| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) or Mixed-Mode | researchgate.netnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.gov |

| Flow Rate | 0.4 - 0.5 mL/min | nih.govwaters.com |

| Column Temp. | 40 - 55 °C | researchgate.netnih.gov |

| Injection Vol. | 1 - 5 µL | waters.com |

| Detection | UV-Vis or Mass Spectrometry (MS/MS) | waters.comnih.gov |

Electroanalytical Methods

Electroanalytical techniques offer a powerful alternative for the study and quantification of electroactive compounds like this compound. These methods are based on measuring the electrical properties of a solution containing the analyte.

Polarography and Cyclic Voltammetry for Quantitative Determination

The voltammetric behavior of this compound, which is the active component in the commercial metal extractant LIX 54, has been investigated using polarographic and cyclic voltammetric techniques. researchgate.net These studies have demonstrated that the compound is electroactive, allowing for its quantitative determination in various media.

Research has been conducted in an aqueous-alcoholic medium (specifically, a 60:40 v/v mixture of methanol and 0.1 mol L⁻¹ KCl aqueous solution) to assess the compound's electrochemical response as a function of pH. researchgate.net Differential-pulse polarography, in particular, has been developed as a method for determining the percentage of this compound in commercial formulations. researchgate.net This technique provides high sensitivity and good resolution, making it suitable for quantitative analysis. The electrochemical behavior of the industrial formulation (LIX 54) was found to be similar to that of the pure active component, confirming the viability of these methods for quality control purposes. researchgate.net

Voltammetric Behavior and Reduction Processes

In acidic, neutral, and basic media, the reduction mechanism of the dicarbonyl compound changes. researchgate.net The study of this compound in a methanol-water medium showed that the reduction processes are pH-dependent. researchgate.net In general, the electrochemical reduction of β-diketones can proceed through a one-electron transfer to form a radical anion, which may then dimerize or undergo further reactions. hbni.ac.in The specific reduction pathways for this compound are influenced by the proton availability in the solution, which affects the nature of the electroactive species and the stability of the reduction products. researchgate.net The proposed reduction processes are contingent on the specific acidity conditions of the medium. researchgate.net

pH-Metric Studies and Acid-Base Equilibria

The acidic nature of the methylene (B1212753) protons situated between the two carbonyl groups is a key characteristic of β-diketones, including this compound. This acidity is fundamental to many of its applications, such as its role as a metal chelating agent.

Studies on analogous aromatic β-diketones, such as benzoylacetone (B1666692) and dibenzoylmethane (B1670423), provide insight into the factors governing the acidity of this compound. e3s-conferences.org The presence of an aromatic ring, like the phenyl group, generally increases the acidity (lowers the pKa) compared to simple alkyl β-diketones like acetylacetone, due to resonance stabilization of the resulting enolate anion. e3s-conferences.org Potentiometric titration is a common and effective method for the experimental determination of the pKa values of these compounds. e3s-conferences.orgsemanticscholar.org Such titrations are typically performed in a mixed solvent system, like water-methanol, to ensure the solubility of the β-diketone. e3s-conferences.org

Table 2: Comparison of pKa Values for Selected β-Diketones

| Compound | Structure | pKa | Solvent System | Source(s) |

| This compound | C₆H₅COCH₂CO(CH₂)₆CH₃ | 8.81 (Predicted) | N/A | chemicalbook.com |

| Acetylacetone | CH₃COCH₂COCH₃ | ~8.8 - 9.0 | Aqueous | e3s-conferences.orgsemanticscholar.org |

| Benzoylacetone | C₆H₅COCH₂COCH₃ | 12.05 | Water-Methanol (1:1) | e3s-conferences.org |

| Dibenzoylmethane | C₆H₅COCH₂COC₆H₅ | 12.98 | Water-Methanol (1:1) | e3s-conferences.org |

Note: The pKa values can vary significantly depending on the solvent system, ionic strength, and temperature. The values presented for benzoylacetone and dibenzoylmethane in the specified methanol-water mixture appear higher than typical aqueous pKa values for β-diketones, which may reflect the specific experimental conditions.

The equilibrium between the keto and enol tautomers is also a critical aspect of the compound's chemistry in solution. researchgate.netmdpi.com The enol form is stabilized by intramolecular hydrogen bonding, forming a quasi-aromatic six-membered ring. mdpi.com The nature of the substituents and the polarity of the solvent influence the position of this equilibrium. researchgate.net

Computational and Theoretical Investigations of 1 Phenyldecane 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations serve as powerful tools for elucidating the molecular properties of β-dicarbonyl compounds like 1-phenyldecane-1,3-dione. These computational methods provide detailed insights into molecular geometry, electronic structure, and spectroscopic characteristics that can be challenging to determine experimentally.

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state molecular structure of organic compounds with high accuracy. mdpi.com For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311G++**, are used to determine the optimized geometries of its different tautomeric forms. mdpi.comresearchgate.net

The diketo tautomer typically adopts a conformation that minimizes steric hindrance between the phenyl ring and the long decane (B31447) chain. The enol tautomer, however, is characterized by a planar six-membered ring formed via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. This configuration imparts significant stability to the enol form. DFT calculations can precisely determine key geometric parameters, providing a foundational understanding of the molecule's structure.

Table 1: Representative Geometric Parameters of this compound Tautomers from DFT Calculations

| Parameter | Keto Tautomer (Typical Value) | Enol Tautomer (Typical Value) | Description |

|---|---|---|---|

| C=O Bond Length | ~1.22 Å | ~1.26 Å (Carbonyl) | The carbonyl double bond. It is slightly elongated in the enol form due to conjugation and hydrogen bonding. |

| C-OH Bond Length | N/A | ~1.34 Å (Enolic) | The single bond of the enolic hydroxyl group. |

| C=C Bond Length | N/A | ~1.37 Å | The double bond in the enol tautomer, part of the conjugated system. |

| O-H···O Distance | N/A | ~1.65 Å | The distance of the intramolecular hydrogen bond, indicating a strong interaction. |

| C-C-C Angle (Diketone) | ~114° | ~120° | The angle within the dicarbonyl unit, which opens up in the planar enol form. |

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. scispace.com Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, DFT can calculate ¹H and ¹³C NMR chemical shifts for different tautomers, aiding in the analysis of experimental spectra. scispace.com Similarly, the calculation of harmonic vibrational frequencies allows for the assignment of bands in FT-IR and Raman spectra. scispace.com

Furthermore, DFT provides crucial insights into the electronic properties of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more polarizable and reactive. mdpi.com These calculations can also yield other chemical descriptors like electronegativity, chemical hardness, and softness, which collectively characterize the molecule's behavior in chemical reactions. mdpi.com

Table 2: Predicted Electronic Properties of this compound Tautomers

| Property | Keto Tautomer (Representative Value) | Enol Tautomer (Representative Value) |

|---|---|---|

| HOMO Energy | -6.8 eV | -6.2 eV |

| LUMO Energy | -1.5 eV | -1.1 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | 5.1 eV |

| Dipole Moment | ~3.5 D | ~2.8 D |

Tautomerism Studies

The tautomeric equilibrium between the keto and enol forms is a defining characteristic of β-dicarbonyl compounds. Computational chemistry offers a quantitative understanding of the factors governing this equilibrium.

The relative stability of the keto and enol tautomers can be determined by calculating their thermodynamic properties, such as relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG). researchgate.net From the Gibbs free energy difference, the equilibrium constant (KT) for the tautomerization process can be predicted. For many acyclic β-diketones, the diketo form is often found to be thermodynamically more stable than the enol form in the gas phase. ruc.dk However, the enol form is significantly stabilized by factors like intramolecular hydrogen bonding and conjugation. stackexchange.com

Table 3: Calculated Thermodynamic Data for Keto-Enol Equilibrium in the Gas Phase

| Thermodynamic Parameter | Calculated Value (kcal/mol) | Description |

|---|---|---|

| ΔE (Enol - Keto) | 2.5 - 4.0 | The difference in electronic energy at 0 K. A positive value indicates the enol form is less stable. |

| ΔH (Enol - Keto) | 1.5 - 3.0 | The enthalpy change, including zero-point vibrational energy and thermal corrections. |

| ΔG (Enol - Keto) | 2.0 - 3.5 | The Gibbs free energy change, which determines the spontaneity of the equilibrium. |

| Equilibrium Constant (KT = [Enol]/[Keto]) | < 0.1 | Indicates that the equilibrium favors the keto tautomer in the gas phase. |

The position of the tautomeric equilibrium is highly sensitive to the solvent environment. mdpi.comnih.gov Computational studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate solvent effects. mdpi.comresearchgate.net Generally, polar solvents tend to stabilize the tautomer with the larger dipole moment. researchgate.net For many β-diketones, the keto form is more polar and is therefore favored in polar solvents like water or ethanol (B145695), a trend known as Meyer's rule. researchgate.net Conversely, nonpolar solvents disrupt the intramolecular hydrogen bond of the enol form to a lesser extent, often shifting the equilibrium to favor the enol. researchgate.net In some cases, explicit solvent molecules are included in calculations to account for specific interactions like intermolecular hydrogen bonding, which can be crucial for accurate predictions. mdpi.com

Table 4: Solvent Effect on the Relative Gibbs Free Energy (ΔG) of Tautomerization

| Solvent | Dielectric Constant (ε) | ΔG (Enol - Keto) (kcal/mol) | Favored Tautomer |

|---|---|---|---|

| Gas Phase | 1.0 | +2.8 | Keto |

| Cyclohexane | 2.0 | +1.5 | Keto |

| Chloroform | 4.8 | +2.2 | Keto |

| Ethanol | 24.6 | +3.5 | Keto |

| Water | 78.4 | +4.0 | Keto |